molecular formula C19H22N2O5S B2522498 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448125-26-5

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2522498
CAS No.: 1448125-26-5
M. Wt: 390.45
InChI Key: XTQTXSFMRZSMMX-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a dihydrobenzofuran core linked to a piperidine scaffold substituted with a furan-3-carbonyl group. This compound’s structure combines conformational rigidity (from the dihydrobenzofuran) with a polar sulfonamide group and a lipophilic heterocyclic acyl moiety, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(16-5-9-25-13-16)21-7-3-14(4-8-21)12-20-27(23,24)17-1-2-18-15(11-17)6-10-26-18/h1-2,5,9,11,13-14,20H,3-4,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQTXSFMRZSMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a furan ring and a piperidine moiety, suggests various avenues for pharmacological applications, particularly in the fields of oncology and neuroinflammation.

Chemical Structure

The molecular formula of this compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S. Its structure can be represented as follows:

N 1 furan 3 carbonyl piperidin 4 yl methyl 2 3 dihydrobenzofuran 5 sulfonamide\text{N 1 furan 3 carbonyl piperidin 4 yl methyl 2 3 dihydrobenzofuran 5 sulfonamide}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways associated with inflammation and cancer.
  • Gene Expression Modulation : The compound could alter the expression of genes involved in inflammatory responses and tumorigenesis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzofuran have shown selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)10
Compound BMCF7 (breast cancer)15
N-(Furan)A549 (lung cancer)12

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that related compounds can reduce pro-inflammatory cytokines in cell models, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Potential

Given the structure's implications for neuroinflammation, there is interest in exploring its neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to mitigate neurotoxicity in models of neurodegenerative diseases.

Case Studies

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound significantly reduced cell viability in cancer cell lines at micromolar concentrations.
  • Cytokine Profiling : Inflammatory cytokine levels were measured post-treatment with the compound in macrophage cultures. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential.

Comparison with Similar Compounds

Structural Analogs from Heterocyclic Modifications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448034-05-6)
  • Key Difference : Benzofuran-2-carbonyl replaces furan-3-carbonyl.
  • Impact : The benzofuran group introduces increased aromaticity and steric bulk compared to furan. This may enhance binding to hydrophobic pockets in target proteins but reduce solubility due to higher lipophilicity .
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448072-07-8)
  • Key Difference : Thiophene replaces furan.
  • Thiophene-containing compounds often exhibit distinct metabolic stability compared to furan derivatives .
Goxalapladib (CAS 412950-27-7)
  • Key Difference : Contains a naphthyridine core and trifluoromethyl groups.
  • Impact : The naphthyridine moiety introduces additional hydrogen-bonding sites, while trifluoromethyl groups enhance metabolic stability. This contrasts with the dihydrobenzofuran-sulfonamide framework, which prioritizes rigidity and moderate polarity .

Comparative Table of Structural and Hypothetical Properties

Compound Name / CAS (if available) Core Structure Substituent on Piperidine Molecular Weight (g/mol) Hypothetical Solubility Key Structural Influence
Target Compound Dihydrobenzofuran Furan-3-carbonyl ~407.4 (estimated) Moderate (sulfonamide polarity) Balanced lipophilicity/polarity
CAS 1448034-05-6 Dihydrobenzofuran Benzofuran-2-carbonyl ~443.5 Low (increased aromaticity) Enhanced hydrophobic interactions
CAS 1448072-07-8 Dihydrobenzofuran Thiophen-3-ylmethyl ~409.5 Moderate (sulfur polarity) Improved electronic interactions
Goxalapladib Naphthyridine Trifluoromethyl-biphenyl 718.80 Low (high lipophilicity) Enhanced metabolic stability

Role of Piperidine Modifications

The piperidine ring’s substitution pattern significantly influences the compound’s properties:

  • Furan-3-carbonyl vs. Benzofuran-2-carbonyl : The benzofuran analog (CAS 1448034-05-6) may exhibit stronger π-π stacking but reduced solubility, whereas the furan-3-carbonyl group in the target compound offers a balance between hydrophobicity and polarity .
  • Thiophen-3-ylmethyl : The sulfur atom in thiophene could alter redox properties or interact with metal ions in enzymatic active sites, differing from furan’s oxygen-based interactions .

Dihydrobenzofuran vs. Other Heterocycles

  • Dihydrobenzofuran : Provides rigidity and moderate lipophilicity, favoring membrane permeability. This contrasts with pyrrolidine-based analogs (e.g., CAS 2097890-16-7 in ), where a smaller heterocycle (pyrrolidine) may increase conformational flexibility and reduce target selectivity .

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